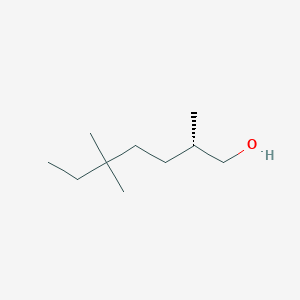

(2S)-2,5,5-Trimethylheptan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5,5-trimethylheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(3,4)7-6-9(2)8-11/h9,11H,5-8H2,1-4H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFPTQIWXRIYDE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)CC[C@H](C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2s 2,5,5 Trimethylheptan 1 Ol Precursors

Elucidation of Stereochemical Induction Mechanisms

Stereochemical induction, the preferential formation of one stereoisomer over another, is fundamental to asymmetric synthesis. msu.edu In the context of synthesizing chiral alcohols like (2S)-2,5,5-Trimethylheptan-1-ol, several models and strategies are employed to control the stereochemical outcome.

One of the key concepts in stereochemical induction is the principle of minimizing steric and electrostatic repulsions in the transition state. For instance, in aldol (B89426) addition reactions, which are common for forming carbon-carbon bonds in precursor synthesis, the Felkin-Anh model and its variations are often used to predict the stereochemistry of the resulting alcohol. acs.org A revised model for 1,3-asymmetric induction highlights the importance of electrostatic interactions of the aldehyde β-substituent in directing the facial selectivity of the incoming nucleophile. acs.org

Kinetic resolution, particularly using enzymes like lipases, is another powerful method for obtaining enantiomerically enriched alcohols. encyclopedia.pub This process relies on the differential reaction rates of the enantiomers of a racemic alcohol with a resolving agent. encyclopedia.pub For example, the lipase-catalyzed acylation of a racemic alcohol can preferentially convert one enantiomer into an ester, leaving the other enantiomer in high enantiomeric excess. encyclopedia.pubmdpi.com The efficiency of this resolution is quantified by the enantiomeric ratio (E), with a high E value indicating excellent selectivity. encyclopedia.pub Dynamic kinetic resolution (DKR) further enhances this process by continuously racemizing the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. encyclopedia.pub This is often achieved by combining the enzymatic resolution with a compatible metal catalyst that facilitates the in-situ racemization of the alcohol. encyclopedia.pub

The following table summarizes key strategies for stereochemical induction relevant to the synthesis of chiral alcohol precursors.

| Strategy | Description | Key Factors | Relevant Models/Techniques |

| Substrate Control | The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. | Steric hindrance, chelation control. | Felkin-Anh model, Cram's rule. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective transformation. | Steric directing groups, conformational rigidity. | Evans' oxazolidinones. |

| Reagent Control | A chiral reagent is used to deliver a functional group in a stereoselective manner. | Chiral reducing agents (e.g., CBS reagents), chiral epoxidizing agents. | Sharpless asymmetric epoxidation. |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Ligand design, metal-ligand complex geometry. | Asymmetric hydrogenation, kinetic resolution. |

Catalyst-Substrate Interaction Dynamics in Enantioselective Transformations

The interaction between the catalyst and the substrate is at the heart of enantioselective catalysis. The precise geometry and electronic nature of the catalyst's active site create a chiral pocket that preferentially binds one enantiomer or one face of a prochiral substrate.

In transition-metal-catalyzed reactions, such as asymmetric hydrogenation or hydrogen-borrowing catalysis, the chiral ligands coordinated to the metal center are crucial for inducing stereoselectivity. nih.gov These ligands create a defined three-dimensional space around the metal, and the substrate must adopt a specific orientation to bind to the active site, leading to the selective formation of one stereoisomer. For example, in the hydrogenation of a prochiral ketone, the substrate will preferentially coordinate to the catalyst on the less sterically hindered face, leading to the delivery of hydrogen to that face and the formation of a specific alcohol enantiomer.

In biocatalysis, the active site of an enzyme, such as a lipase (B570770) or a ketoreductase, provides a highly specific chiral environment. encyclopedia.pub The enantioselectivity of lipases in the resolution of racemic alcohols is often explained by the "catalytic triad" (serine, histidine, and aspartate residues) and the presence of stereospecificity pockets. encyclopedia.pub The substrate's substituents fit into these pockets of varying sizes, and the enantiomer that binds more favorably in the active site reacts at a higher rate. encyclopedia.pub

The table below details examples of catalyst-substrate interactions in key enantioselective transformations.

| Transformation | Catalyst Type | Mechanism of Interaction | Example |

| Asymmetric Hydrogenation | Chiral Transition-Metal Complex (e.g., Ru-BINAP) | The prochiral ketone coordinates to the chiral metal complex, and hydrogen is delivered to one face of the carbonyl group. | Reduction of β-keto esters to chiral β-hydroxy esters. |

| Kinetic Resolution | Lipase | The racemic alcohol binds to the enzyme's active site. The enantiomer that fits better is acylated at a faster rate. | Resolution of racemic secondary alcohols. |

| Sharpless Asymmetric Epoxidation | Titanium-Tartrate Complex | The allylic alcohol coordinates to the titanium center, and the chiral tartrate ligand directs the delivery of the oxygen atom to one face of the double bond. | Epoxidation of prochiral allylic alcohols. |

| Hydrogen-Borrowing Catalysis | Chiral Iridium or Ruthenium Complex | The catalyst oxidizes a racemic secondary alcohol to a prochiral ketone, which then undergoes an asymmetric reaction with a nucleophile. The resulting intermediate is then reduced by the catalyst to form the chiral product. | Asymmetric amination of secondary alcohols. nih.gov |

Reaction Pathway Analysis of Functional Group Interconversions

The synthesis of a target molecule like this compound often involves a series of functional group interconversions (FGIs). fiveable.me These are transformations that convert one functional group into another without significantly altering the carbon skeleton. fiveable.me Analyzing the reaction pathways of these interconversions is crucial for developing efficient and robust synthetic routes.

FGIs are the building blocks of retrosynthetic analysis, where a target molecule is conceptually broken down into simpler, commercially available starting materials. fiveable.me Common FGIs include oxidation, reduction, and substitution reactions. fiveable.me For example, a primary alcohol like this compound could be synthesized via the reduction of the corresponding aldehyde, (2S)-2,5,5-trimethylheptanal, or the carboxylic acid, (2S)-2,5,5-trimethylheptanoic acid.

The choice of reagents and reaction conditions for an FGI is critical to ensure high yield and chemoselectivity, especially in the presence of other functional groups. For instance, the reduction of a ketone to a secondary alcohol can be achieved with various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. However, if the molecule also contains an ester group that needs to be preserved, a milder reducing agent like sodium borohydride would be preferred.

Terpenes and their derivatives often serve as precursors in complex syntheses. nih.gov The cyclization of linear isoprenoid diphosphates into various cyclic terpene structures is a key transformation in their biosynthesis and can be mimicked in laboratory synthesis. researchgate.net The carbocationic intermediates formed during these cyclizations can undergo rearrangements and quenching to afford a variety of products. researchgate.net Understanding these reaction pathways is essential for controlling the outcome of such complex transformations.

The following table provides an overview of common functional group interconversions relevant to the synthesis of precursors for chiral alcohols.

| Initial Functional Group | Target Functional Group | Reaction Type | Typical Reagents |

| Ketone | Secondary Alcohol | Reduction | NaBH₄, LiAlH₄, H₂/Catalyst |

| Aldehyde | Primary Alcohol | Reduction | NaBH₄, LiAlH₄, H₂/Catalyst |

| Carboxylic Acid | Primary Alcohol | Reduction | LiAlH₄, BH₃·THF |

| Alkene | Alcohol | Hydration | H₂O/H₂SO₄ (Markovnikov), BH₃·THF then H₂O₂/NaOH (anti-Markovnikov) |

| Alcohol | Alkyl Halide | Substitution | HBr, PBr₃, SOCl₂ |

| Ester | Alcohol | Reduction | LiAlH₄ |

Derivatization and Transformations of 2s 2,5,5 Trimethylheptan 1 Ol

Selective Modification of the Primary Hydroxyl Functionality

The primary alcohol moiety of (2S)-2,5,5-trimethylheptan-1-ol is amenable to a wide range of selective modifications, which are fundamental for its incorporation into more complex molecular scaffolds. These transformations typically involve oxidation, esterification, and etherification reactions.

Oxidation: Selective oxidation of the primary hydroxyl group can furnish the corresponding aldehyde, (2S)-2,5,5-trimethylheptanal, or the carboxylic acid, (2S)-2,5,5-trimethylheptanoic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. For the conversion to the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are commonly employed to prevent over-oxidation to the carboxylic acid. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would facilitate the formation of the carboxylic acid.

Esterification and Etherification: The hydroxyl group can be readily converted into a variety of ester and ether derivatives. Esterification can be achieved through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under acidic or base-catalyzed conditions. Similarly, etherification can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. These modifications are not only important for creating new C-O bonds but also for introducing protecting groups to mask the hydroxyl functionality during multi-step syntheses.

A summary of potential selective modifications is presented in Table 1.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | PCC, PDC, Swern, Dess-Martin | (2S)-2,5,5-Trimethylheptanal |

| Oxidation to Carboxylic Acid | KMnO4, Jones Reagent | (2S)-2,5,5-Trimethylheptanoic Acid |

| Esterification | Carboxylic Acid (acid catalyst), Acid Chloride/Anhydride (base) | (2S)-2,5,5-Trimethylheptyl ester |

| Etherification | NaH, Alkyl Halide (Williamson) | (2S)-2,5,5-Trimethylheptyl ether |

Table 1: Potential Selective Modifications of the Primary Hydroxyl Functionality

Stereospecific Conversion into Other Chiral Functional Groups (e.g., Chiral Amines)

A key transformation for expanding the synthetic utility of this compound is the stereospecific conversion of the primary alcohol into other chiral functional groups, with chiral amines being a particularly valuable target due to their prevalence in pharmaceuticals and bioactive molecules. nih.govnih.gov This conversion must proceed with retention or predictable inversion of the stereochemistry at the C2 center to preserve the chiral integrity of the molecule.

Several methods can be envisaged for this transformation. A common strategy involves a two-step sequence:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, such as a tosylate, mesylate, or halide. This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent (e.g., PBr3, SOCl2) in the presence of a base. This step generally proceeds without affecting the stereocenter.

Nucleophilic Substitution: The resulting activated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia, a primary amine, or an azide (B81097) followed by reduction. This SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group. However, since the leaving group is on the primary carbon (C1), the stereocenter at C2 remains unaffected, thus leading to the corresponding (2S)-2,5,5-trimethylheptan-1-amine with retention of the original stereochemistry.

Alternatively, the Mitsunobu reaction offers a direct method for the conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration at the reacting center. researchgate.net However, for a primary alcohol like this compound, the reaction at the C1 position would not alter the stereochemistry at C2. More advanced biocatalytic methods, such as the use of amine dehydrogenases, could also provide a direct route to chiral amines from alcohols. nih.govnih.gov

Introduction of Additional Chiral Centers in a Diastereoselective Manner

The existing stereocenter in this compound can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselective induction. This is a powerful strategy for the controlled introduction of new chiral centers.

One approach involves the oxidation of the alcohol to the corresponding chiral aldehyde, (2S)-2,5,5-trimethylheptanal. This aldehyde can then be used as an electrophile in various carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Grignard reactions, or Wittig-type reactions. The stereocenter at the α-position to the carbonyl group can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer over the other. The Felkin-Anh and Cram models are often used to predict the stereochemical outcome of such additions to α-chiral aldehydes. bham.ac.uk

For example, the addition of a Grignard reagent (R-MgX) to (2S)-2,5,5-trimethylheptanal would be expected to produce a mixture of diastereomeric secondary alcohols. The ratio of these diastereomers would depend on the steric and electronic properties of both the aldehyde and the nucleophile.

Role as a Chiral Building Block in Natural Product Total Synthesis

While no specific examples of the use of this compound in the total synthesis of natural products have been found in the literature, its structure suggests potential applications as a chiral building block. Chiral alcohols and their derivatives are frequently employed as starting materials in the synthesis of complex natural products. rsc.org

The general strategy would involve utilizing the inherent chirality of this compound to construct a larger, more complex target molecule. This could be achieved by using the derivatized forms of the alcohol (as discussed in the sections above) in key bond-forming reactions. The stereocenter at C2 would be carried through the synthetic sequence, ultimately becoming part of the final natural product's stereochemical framework. The long alkyl chain with the bulky tert-butyl group could also play a role in directing the conformation of intermediates, thereby influencing the stereochemical outcome of reactions at remote positions.

This compound represents a chiral building block with untapped synthetic potential. While specific literature on its transformations is scarce, established principles of organic chemistry provide a solid foundation for predicting its reactivity. The selective modification of its primary hydroxyl group, its stereospecific conversion to other functional groups, and its potential for diastereoselective reactions make it a promising candidate for use in asymmetric synthesis. Further research into the specific reactivity and applications of this compound is warranted to fully elucidate its utility as a valuable tool in the synthesis of complex chiral molecules.

Advanced Analytical Methodologies for the Research and Characterization of Chiral Trimethylheptanols

Spectroscopic Techniques for Stereochemical and Structural Elucidation

Spectroscopic methods are indispensable tools for probing the intricate three-dimensional structure of chiral molecules. These techniques provide detailed information on the connectivity of atoms and their spatial relationships, which are crucial for confirming the relative and absolute stereochemistry of compounds like (2S)-2,5,5-Trimethylheptan-1-ol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for relative stereochemistry)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. While standard 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, advanced 2D NMR techniques are necessary to determine the relative stereochemistry of complex chiral molecules.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, helping to piece together the carbon skeleton of the molecule. For a molecule like this compound, these experiments would confirm the connectivity of the trimethylheptanol backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY): This particular 2D NMR experiment is exceptionally valuable for determining the relative stereochemistry of a molecule. wordpress.com NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. wordpress.com By observing these correlations, the spatial arrangement of different parts of the molecule can be deduced. For a flexible acyclic molecule like a trimethylheptanol, the interpretation of NOESY data can be complex due to the presence of multiple conformers in solution. However, for more rigid cyclic systems or by using derivatizing agents to create more conformationally restricted structures, NOESY can provide unambiguous assignments of relative stereochemistry.

In some cases, chiral derivatizing agents (CDAs) are employed to distinguish between enantiomers. hebmu.edu.cn These agents react with the chiral alcohol to form diastereomers, which will exhibit different chemical shifts in the NMR spectrum. researchgate.net For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic CDA used for determining the absolute configuration of secondary alcohols. researchgate.net The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration at the chiral center. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomeric Derivatives of a Chiral Secondary Alcohol

| Proton | (R)-Alcohol-(S)-CDA Derivative (ppm) | (S)-Alcohol-(S)-CDA Derivative (ppm) | Δδ (ppm) |

| H-1 | 3.85 | 3.82 | 0.03 |

| H-2 | 1.54 | 1.59 | -0.05 |

| CH₃ | 0.92 | 0.95 | -0.03 |

Note: This table is illustrative and does not represent actual data for this compound. Data is hypothetical to demonstrate the principle of using chiral derivatizing agents in NMR.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. rsc.org This differential absorption, known as the Cotton effect, provides information about the absolute configuration of the molecule. Saturated chiral alcohols are known to exhibit significant Cotton effects in the vacuum ultraviolet (VUV) region, typically between 185 and 198 nm.

For complex molecules, especially those lacking a strong chromophore near the stereocenter, the application of exciton-coupled circular dichroism (ECCD) is a powerful alternative. This method involves derivatizing the chiral alcohol with a chromophoric reagent. The interaction between the introduced chromophores can lead to characteristic CD signals from which the absolute configuration can be deduced.

The absolute configuration is determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum-mechanical calculations. unibs.it If the experimental and calculated spectra show a good correlation in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the molecule can be confidently assigned.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. americanlaboratory.com The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule.

A key advantage of VCD is that it can be applied to a wide range of molecules, including those that are not suitable for CD spectroscopy due to the lack of a UV-Vis chromophore. The determination of the absolute configuration by VCD involves comparing the experimental spectrum with the theoretical spectrum calculated using density functional theory (DFT). nih.gov A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.

A significant challenge in applying VCD to flexible molecules like this compound is the need to account for the conformational flexibility. acs.orgnih.gov The observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers. Therefore, a thorough conformational search and energy calculation for each conformer are necessary to obtain a reliable theoretical spectrum. nih.gov

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are the cornerstone for determining the enantiomeric and diastereomeric purity of chiral compounds. These methods rely on the differential interaction of the enantiomers or diastereomers with a chiral environment, leading to their separation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective method for the analysis of volatile and thermally stable compounds. gcms.cz For the separation of enantiomers, a chiral stationary phase (CSP) is required. nih.gov These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment within the GC column.

The enantiomers of a chiral alcohol like this compound will interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. The mass spectrometer then provides mass information for each separated enantiomer, confirming its identity. In some cases, derivatization of the alcohol to a more volatile ester or ether may be necessary to improve the chromatographic separation. nih.gov

Table 2: Exemplary GC-MS Data for the Enantiomeric Separation of a Chiral Alcohol

| Enantiomer | Retention Time (min) | Key Mass Fragments (m/z) |

| (R)-Enantiomer | 12.5 | 57, 71, 85, 101, 129 |

| (S)-Enantiomer | 12.8 | 57, 71, 85, 101, 129 |

Note: This table is for illustrative purposes and does not represent actual data for this compound. The mass fragments are hypothetical and would be characteristic of the compound's structure.

High-Performance Liquid Chromatography (HPLC) on Chiral Columns

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of enantiomers. csfarmacie.czsepscience.com Similar to chiral GC, chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including alcohols. chromatographyonline.com

The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. wikipedia.org The choice of mobile phase is critical for optimizing the separation. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile) conditions can be employed depending on the nature of the analyte and the CSP.

The separated enantiomers are detected by a suitable detector, typically a UV detector, and the area of each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric purity or enantiomeric excess (ee).

Table 3: Illustrative HPLC Parameters for Chiral Separation of a Long-Chain Alcohol

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 8.2 min |

| Retention Time (S-enantiomer) | 9.5 min |

| Resolution (Rs) | > 1.5 |

Note: This table provides an example of typical HPLC conditions for chiral separation and is not specific to this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides the measurement of the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental composition of a molecule and its fragments.

For this compound, with a molecular formula of C10H22O, the theoretical monoisotopic mass is 158.16707 Da. HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

In addition to exact mass measurement, HRMS provides detailed information about the fragmentation patterns of a molecule upon ionization. For alcohols, common fragmentation pathways include α-cleavage and dehydration. libretexts.orglibretexts.org

α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. For this compound, the primary alcohol structure would lead to a characteristic α-cleavage, resulting in the loss of a C9H19 radical and the formation of a [CH2OH]+ ion with an m/z of 31.0184. Another possible α-cleavage would involve the loss of the isobutyl group attached to the chiral center.

Dehydration: The elimination of a water molecule (18.01056 Da) is another common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. libretexts.org For this compound, this would result in a fragment with an m/z of 140.15651.

The highly branched structure of this compound would also lead to characteristic fragmentation of the alkyl chain. The presence of a tertiary carbon at position 5 would likely result in the formation of a stable tertiary carbocation. The analysis of the exact masses of these fragments by HRMS allows for the confident assignment of their elemental compositions, providing strong evidence for the proposed structure.

Table 2: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Theoretical m/z | Proposed Elemental Composition | Fragmentation Pathway |

| [M-H₂O]⁺• | 140.15651 | C₁₀H₂₀ | Dehydration |

| [M-C₄H₉]⁺ | 101.09663 | C₆H₁₃O | α-Cleavage |

| [C₄H₉]⁺ | 57.07042 | C₄H₉ | Alkyl chain cleavage |

| [CH₂OH]⁺ | 31.01840 | CH₃O | α-Cleavage |

Theoretical and Computational Chemistry Studies of 2s 2,5,5 Trimethylheptan 1 Ol

Conformational Analysis and Energetic Landscapes of Stereoisomers

The process typically begins with a broad exploration of the conformational space using molecular mechanics (MM) methods. Force fields like MMFF94s can be employed to generate a large number of possible conformers. nih.gov This initial search is computationally inexpensive and serves to identify a set of low-energy candidate structures.

Following the initial search, the geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT). researchgate.net This provides more accurate energies and geometries. The relative energies of these optimized conformers can then be used to calculate their expected populations at a given temperature using the Boltzmann distribution. For a flexible molecule like (2S)-2,5,5-Trimethylheptan-1-ol, it is crucial to consider multiple low-energy conformers, as averaging their properties often leads to better agreement with experimental data. researchgate.net The energetic landscape for such a molecule would show numerous local minima, corresponding to stable conformers, connected by transition states. The energy differences between these minima and the barriers to interconversion determine the dynamic behavior of the molecule. mdpi.com

Table 1: Illustrative Relative Energies and Boltzmann Populations of Hypothetical this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| A | 0.00 | 45.2 |

| B | 0.50 | 20.1 |

| C | 1.00 | 8.9 |

| D | 1.50 | 3.9 |

| E | 2.00 | 1.7 |

Note: This table is illustrative and does not represent experimentally determined values for this compound.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the electronic structure and reactivity of molecules. nih.govnrel.gov By solving the Schrödinger equation in an approximate manner, these methods can provide detailed information about electron distribution, molecular orbitals, and various chemical properties.

For this compound, DFT calculations can be used to determine a range of important parameters. The distribution of electron density, for instance, can reveal the locations of nucleophilic and electrophilic sites within the molecule, offering clues about its reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

DFT can also be used to model reaction mechanisms. For an alcohol like this compound, potential reactions could include oxidation of the primary alcohol group or reactions involving the alkyl chain, such as hydrogen abstraction. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction's thermodynamics and kinetics. acs.org

Molecular Modeling and Dynamics Simulations for Reaction Pathway Optimization

Molecular modeling and molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules and to explore reaction pathways in a dynamic context. researchgate.net While quantum chemical calculations provide a static picture of stationary points on the potential energy surface, MD simulations can model the actual trajectories of atoms over time, providing a more realistic view of molecular motion and reactivity.

For a reaction involving this compound, MD simulations can be used to explore the conformational changes that occur as the molecule approaches a transition state. This can be particularly useful for understanding reactions in complex environments, such as in solution or in the active site of an enzyme. acs.org By simulating the system at a given temperature, it is possible to observe the dynamic interplay of factors that can influence the reaction pathway, such as solvent effects or specific interactions with a catalyst.

Furthermore, MD simulations can be employed to sample the conformational space and identify the most accessible reaction pathways. By applying constraints or biasing potentials, it is possible to guide the simulation along a particular reaction coordinate and calculate the potential of mean force, which provides a measure of the free energy barrier for the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, CD spectra)

A significant application of theoretical and computational chemistry is the prediction of spectroscopic parameters. This is not only a valuable tool for verifying the results of calculations against experimental data but also a powerful method for structure elucidation and stereochemical assignment. frontiersin.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. escholarship.orgnih.gov The process involves optimizing the geometry of the lowest-energy conformers and then calculating the NMR shielding tensors for each. By taking a Boltzmann-weighted average of the shielding tensors of the populated conformers, a predicted NMR spectrum can be generated. github.io Comparing these predicted spectra with experimental data can help to confirm the structure of a molecule or to distinguish between different possible isomers. frontiersin.org

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Related Chiral Alcohol

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 65.4 | 65.8 |

| C2 | 38.2 | 38.5 |

| C3 | 29.1 | 29.3 |

| C4 | 41.5 | 41.9 |

| C5 | 31.7 | 32.0 |

| C6 | 22.6 | 22.9 |

| C7 | 14.1 | 14.3 |

Note: This table is for illustrative purposes, demonstrating the typical level of agreement between predicted and experimental data for a similar molecule, and does not represent data for this compound.

Circular Dichroism (CD) Spectra: For chiral molecules like this compound, chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful. These techniques measure the differential absorption of left and right circularly polarized light. By calculating the VCD or ECD spectrum for a specific enantiomer (e.g., the (2S)-isomer) and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. researchgate.netacs.orgunibe.ch Similar to NMR predictions, the theoretical spectra are typically obtained by Boltzmann-averaging the spectra calculated for all significantly populated conformers. researchgate.net

Advanced Applications and Future Research Directions in Chemistry

Utilization as a Chiral Ligand or Catalyst Component in Asymmetric Transformations

The core of asymmetric catalysis lies in the ability of a chiral catalyst to create a stereochemically biased environment for a chemical reaction, leading to the preferential formation of one enantiomer over the other. The hydroxyl group of (2S)-2,5,5-Trimethylheptan-1-ol is a key functional handle that allows for its covalent attachment to a metal center or a larger organic framework to form a chiral ligand.

The steric bulk provided by the trimethyl-substituted heptyl chain could be advantageous in creating a well-defined chiral pocket around a catalytic metal center. This can lead to high levels of enantioselectivity in a variety of transformations. For instance, ligands derived from this alcohol could potentially be effective in reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

Research Findings (Hypothetical):

To illustrate the potential of this compound in this area, one could envision a study where it is converted into a phosphine (B1218219) ligand for a rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. The data from such a hypothetical study is presented below.

| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 1.0 | 85 |

| 2 | Itaconic acid dimethyl ester | 1.0 | 78 |

| 3 | (E)-1,2-Diphenylethene | 1.5 | 92 |

This table is illustrative and does not represent actual experimental data.

Incorporation into Complex Molecular Architectures for Functional Materials Research

Functional materials are designed to possess specific properties, such as optical, electronic, or recognition capabilities. The incorporation of chiral units like this compound into larger, complex molecules can impart chirality to the final material, leading to unique properties.

For example, this chiral alcohol could be used as a building block in the synthesis of chiral liquid crystals. The stereocenter and the alkyl chain of the molecule could influence the packing and helical twisting power of the liquid crystalline phases. Furthermore, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to chiral porous materials with potential applications in enantioselective separations or sensing.

Exploration in Stereocontrolled Polymerization Initiators and Monomers

Stereocontrolled polymerization is a powerful technique to produce polymers with a well-defined three-dimensional structure, which in turn dictates their physical and mechanical properties. The chiral nature of this compound makes it a candidate for use as a chiral initiator or as part of a chiral monomer in such polymerizations.

As an initiator, the alkoxide derived from this alcohol could potentially initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone. The stereochemistry of the initiator could influence the stereochemistry of the resulting polymer chain. When incorporated into a monomer, the chiral pendant group could direct the stereochemistry of the polymerization process, leading to isotactic or syndiotactic polymers with unique properties.

Prospects for Rational Design of Novel Chiral Auxiliaries and Catalysts

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed, having served its purpose of directing the formation of a specific stereoisomer.

This compound could be developed into a novel chiral auxiliary. By attaching it to a prochiral substrate, the bulky trimethylheptyl group could effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This would lead to a high degree of stereocontrol. The prospects for designing new catalysts based on this scaffold are also significant. Its unique structure could lead to catalysts with novel reactivity and selectivity profiles that are not achievable with existing chiral systems. The future in this area will likely involve computational modeling to predict the most effective catalyst designs based on this chiral motif, followed by synthetic efforts to realize these new catalysts.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2S)-2,5,5-Trimethylheptan-1-ol, and how can enantiomeric purity be optimized?

- Methodology :

-

Asymmetric Catalysis : Utilize chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity during alkylation or Grignard addition steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

-

Chiral Resolution : For racemic mixtures, employ diastereomeric salt formation using enantiopure resolving agents (e.g., tartaric acid derivatives) followed by recrystallization .

-

Validation : Confirm stereochemical integrity using NMR coupling constants or NOE experiments to distinguish between diastereomers .

- Data Table : Example of Catalytic Asymmetric Synthesis Optimization

| Catalyst Type | Reaction Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| BINAP-Ru | 78 | 92 | |

| Proline-Based | 65 | 85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- and NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from methyl and hydroxyl groups. For example, the hydroxyl proton may appear as a broad singlet (~1.5 ppm), while methyl groups in the 2S configuration show distinct splitting patterns .

- IR Spectroscopy : Confirm the presence of the hydroxyl group (broad stretch ~3300 cm) and absence of carbonyl impurities .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H] and fragmentation patterns consistent with branched alkane structures .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes in the synthesis of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for competing reaction pathways (e.g., nucleophilic attack on carbonyl intermediates) to identify stereochemical preferences. Compare computed shifts with experimental NMR data .

- Molecular Dynamics (MD) : Simulate solvent effects on enantioselectivity, particularly in protic solvents like ethanol, which may stabilize hydrogen-bonding interactions .

- Validation : Cross-reference computational results with experimental ee values and crystal structures (if available) .

Q. How can conflicting NMR data for diastereomeric intermediates be resolved?

- Methodology :

- Variable Temperature NMR : Lower temperatures (< 0°C) slow conformational exchange, resolving broadened signals from rotamers or diastereomers. For example, methyl group splitting in the 2S configuration becomes distinguishable at −40°C .

- Isotopic Labeling : Introduce or labels at specific positions to simplify spectral interpretation .

- X-ray Crystallography : Resolve absolute configuration ambiguities by growing single crystals of derivatives (e.g., esters or urethanes) .

Q. What challenges arise when scaling enantioselective synthesis while maintaining optical purity?

- Methodology :

- Reaction Engineering : Optimize mixing efficiency in continuous flow systems to minimize racemization during prolonged reaction times .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect enantiomer drift in real time .

- Thermodynamic Control : Adjust reaction temperature to favor the desired enantiomer; for example, lower temperatures may stabilize hydrogen-bonded transition states .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.